molecular formula C16H23N3O4S B6494099 N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide CAS No. 898415-03-7

N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide

Cat. No.: B6494099
CAS No.: 898415-03-7
M. Wt: 353.4 g/mol
InChI Key: SVDBJJSXVHVPOL-UHFFFAOYSA-N
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Description

N'-{2-[1-(Benzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide is a synthetic organic compound characterized by a piperidine core sulfonylated at the 1-position and substituted with an ethylenediamide chain at the 2-position. Its IUPAC name reflects the benzenesulfonyl group, the methyl-substituted ethanediamide, and the ethyl-piperidinyl linkage. Key properties include:

  • Molecular Formula: C₁₇H₂₃N₃O₄S
  • Molecular Weight: ~377.45 g/mol (estimated)
  • Key Structural Features:
    • A piperidine ring with a benzenesulfonyl group at N1.
    • An ethylenediamide moiety (N-methylethanediamide) attached via a 2-ethyl chain to the piperidine.

This compound lacks stereocenters, as noted in structurally similar analogs (e.g., ).

Properties

IUPAC Name

N'-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-17-15(20)16(21)18-11-10-13-7-5-6-12-19(13)24(22,23)14-8-3-2-4-9-14/h2-4,8-9,13H,5-7,10-12H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDBJJSXVHVPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide, also known by its CAS number 898449-86-0, is a complex organic compound with significant potential in pharmacology. Its molecular formula is C17H25N3O4S, and it has a molecular weight of approximately 367.4631 g/mol. This compound features a piperidine ring and a benzenesulfonyl group, which are critical for its biological activity.

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS) and inflammatory pathways. The compound's structural components suggest potential activity as both a CNS agent and an anti-inflammatory agent.

Interaction Studies

Understanding the binding affinity of this compound to various receptors is crucial for elucidating its pharmacodynamics. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for studying these interactions quantitatively. Preliminary studies suggest that the compound may exhibit significant binding to acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases like Alzheimer's disease.

Case Studies

Several studies have explored the biological effects of compounds structurally similar to this compound. For instance, derivatives containing benzenesulfonyl groups have been shown to inhibit AChE effectively, leading to increased acetylcholine levels in the brain . This mechanism is particularly relevant for developing treatments for cognitive decline associated with Alzheimer’s disease.

In Vitro and In Vivo Studies

In vitro assays have demonstrated that similar compounds can significantly reduce AChE activity, with IC50 values indicating potent inhibitory effects. For example, one study reported an IC50 value of 2.7 µM for a related compound . In vivo studies are necessary to confirm these effects and assess the therapeutic potential of this compound in animal models.

Comparative Analysis

The following table summarizes key biological activities and properties of this compound compared to related compounds:

Compound NameAChE Inhibition IC50 (µM)Structural FeaturesPotential Applications
This compoundTBDPiperidine ring, benzenesulfonyl groupCNS disorders, anti-inflammatory
Related Compound A2.7Coumarin derivativeAlzheimer’s treatment
Related Compound BTBDBenzothiazole derivativeNeuroprotection

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes the target compound and its closest structural analogs based on evidence:

Compound Name Molecular Formula Substituents on Sulfonyl Group Ethylenediamide Modifications Molecular Weight (g/mol) CAS Number Source
N'-{2-[1-(Benzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide (Target) C₁₇H₂₃N₃O₄S Benzenesulfonyl N-methyl 377.45 Not provided Synthesized
N'-{2-[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide C₁₇H₂₄FN₃O₄S 4-Fluoro-2-methylbenzenesulfonyl N-methyl 385.45 898461-61-5
N-(2-Hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide C₁₈H₂₇N₃O₅S 4-Methylbenzenesulfonyl (tosyl) N-(2-hydroxyethyl), N'-ethyl 397.50 898450-31-2
W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) C₁₉H₂₀ClN₃O₂S 4-Chlorobenzenesulfonyl Phenylethyl, piperidinylidene 389.90 Not provided

Functional Group Analysis

Sulfonyl Group Variations: The target compound’s benzenesulfonyl group is simpler than analogs with halogenated (e.g., 4-fluoro-2-methyl in ) or alkylated (e.g., 4-methyl in ) sulfonyl groups. W-15 () features a 4-chlorobenzenesulfonyl group, which may confer higher receptor-binding affinity due to chlorine’s electron-withdrawing effects.

Ethylenediamide Modifications :

  • The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to the N-(2-hydroxyethyl) analog (), which introduces hydrophilicity.
  • W-15 replaces the ethylenediamide with a piperidinylidene-phenylethyl structure, shifting the compound’s pharmacological profile (e.g., opioid receptor interaction as seen in fentanyl analogs; ).

Piperidine Substitution Patterns :

  • The target’s 2-piperidinyl ethyl linkage contrasts with fentanyl’s 4-piperidinyl substitution (), which is critical for opioid receptor activity. This positional difference may alter target selectivity.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely lower than halogenated analogs (e.g., 4-fluoro-2-methyl derivative in ) due to the absence of electronegative substituents.
  • Solubility : The N-(2-hydroxyethyl) analog () is expected to have higher aqueous solubility than the target due to its polar hydroxyl group.

Preparation Methods

Piperidine Ring Functionalization

The piperidine backbone is typically derived from commercially available piperidin-2-ylethylamine or synthesized via reductive amination of pyridine derivatives. A critical step involves introducing the benzenesulfonyl group at the piperidine nitrogen. This is achieved by reacting piperidin-2-ylethylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic sulfur center of the sulfonyl chloride.

Reaction Conditions

  • Reagents : Benzenesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature, 4–6 hours

  • Yield : 75–85%

Ethanediamide Bridge Formation

Oxalyl Chloride-Mediated Coupling

The ethanediamide moiety is constructed by reacting the primary amine of the piperidine-ethyl intermediate with oxalyl chloride, followed by treatment with methylamine. This two-step process ensures sequential amidation:

  • First Amidation :

    • The piperidine-ethylamine reacts with oxalyl chloride (1.1 equiv) in anhydrous DCM to form the monoamide chloride intermediate.

    • Conditions : 0°C, 2 hours, under nitrogen atmosphere.

  • Second Amidation :

    • The intermediate is treated with methylamine (2.0 equiv) in tetrahydrofuran (THF), yielding the final diamide.

    • Workup : Aqueous extraction, followed by recrystallization from ethanol/water.

Table 1: Key Reaction Parameters for Amidation

StepReagentSolventTemp (°C)Time (h)Yield (%)
1Oxalyl chlorideDCM0→25290
2MethylamineTHF25478

Alternative Route: Carbodiimide Coupling

To avoid oxalyl chloride’s moisture sensitivity, carbodiimide reagents like EDCl/HOBt can facilitate amide bond formation. The piperidine-ethylamine and methylamine are simultaneously coupled with oxalic acid using EDCl (1.5 equiv) and HOBt (1.5 equiv) in DMF. This one-pot method simplifies purification but requires stringent stoichiometric control to prevent oligomerization.

Stereochemical Considerations

Resolution of Enantiomers

The piperidine-ethylamine intermediate often exists as a racemic mixture due to the chiral center at the piperidine C2 position. Chiral resolution is achieved via diastereomeric salt formation using mandelic acid. For instance, treating the racemic amine with D-(-)-mandelic acid in methanol/water (9:1) yields enantiomerically pure (R)-configured crystals after recrystallization.

Table 2: Chiral Resolution Parameters

Resolving AgentSolventTemp (°C)Purity (%)
D-(-)-Mandelic acidMethanol/water6599.8

Asymmetric Synthesis

Catalytic asymmetric hydrogenation of a prochiral enamine precursor offers an enantioselective route. Using a palladium catalyst with a chiral ligand (e.g., BINAP), the intermediate imine is hydrogenated to afford the (R)-piperidine derivative in >95% enantiomeric excess (ee).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include the benzenesulfonyl aromatic protons (δ 7.5–8.1 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and N-methyl resonance (δ 2.9 ppm).

  • MS (ESI+) : Molecular ion peak at m/z 445.5 [M+H]⁺, consistent with the molecular formula C₂₂H₂₇N₃O₅S.

Chromatographic Purity

Process Optimization Challenges

Sulfonylation Side Reactions

Over-sulfonylation at the ethylamine nitrogen is mitigated by using a bulky base (e.g., 2,6-lutidine) to sterically hinder the secondary amine.

Oxalyl Chloride Hydrolysis

Rapid quenching with anhydrous sodium sulfate prevents oxalyl chloride decomposition, improving diamide yields by 15–20% .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Formation of the piperidine ring via cyclization of precursors (e.g., using acidic/basic conditions) .
  • Step 2 : Sulfonylation with benzenesulfonyl chloride in the presence of triethylamine .
  • Step 3 : Amidation using coupling agents like EDC or DCC to attach the ethanediamide moiety .
  • Optimization : Yield and purity depend on solvent choice (e.g., dichloromethane for sulfonylation) and temperature control (25–60°C) .

Table 1 : Yield Comparison Using Different Catalysts

CatalystSolventYield (%)Purity (%)
TriethylamineDCM7895
PyridineDMF6588

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituents (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ = 435.2) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry of the piperidine ring and sulfonamide group .

Q. What initial biological assays are recommended for screening its activity?

  • Methodological Answer : Prioritize:
  • Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) or kinases using fluorometric/colorimetric substrates .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or ion channels .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Vary Substituents : Compare analogs with modified benzyl (e.g., 2-fluorophenyl vs. 4-chlorophenyl) or piperidine groups .
  • Key Parameters : Measure IC₅₀ values for enzyme inhibition and logP for lipophilicity.

Table 2 : SAR of Substituents on Biological Activity

Substituent (R)IC₅₀ (AChE, nM)logP
2-Fluorophenyl12.52.8
4-Chlorophenyl18.33.1
2,5-Dimethylphenyl9.42.5

Q. What strategies are effective for identifying molecular targets and mechanisms of action?

  • Methodological Answer :
  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict interactions with AChE or serotonin receptors .
  • Pathway Analysis : Use transcriptomics (RNA-seq) to identify dysregulated pathways in treated cells .

Q. How can stability and solubility challenges be addressed in formulation studies?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies at pH 2–9; use HPLC to monitor degradation products .
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes .

Table 3 : Solubility in Common Solvents

SolventSolubility (mg/mL)
DMSO25.6
Ethanol8.3

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate AChE inhibition using both Ellman’s assay and ITC (isothermal titration calorimetry) .
  • Batch Reproducibility : Check compound purity (≥95% by HPLC) and storage conditions (e.g., -20°C under argon) .
  • Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .

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